molecular formula C19H12ClN5O4S B11252181 3-(2-chlorophenyl)-5-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide

3-(2-chlorophenyl)-5-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide

Cat. No.: B11252181
M. Wt: 441.8 g/mol
InChI Key: HGBFBWJKJFZPAP-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide is a complex organic compound that has garnered interest due to its unique structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a combination of oxazole, thiadiazole, and nitrophenyl groups, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-5-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxazole and thiadiazole rings. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-5-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a catalyst, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

3-(2-chlorophenyl)-5-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is explored for potential use as an antimicrobial or anticancer agent.

    Medicine: Research is ongoing to investigate its potential therapeutic effects and drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-chlorophenyl)-5-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide is unique due to its combination of oxazole, thiadiazole, and nitrophenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H12ClN5O4S

Molecular Weight

441.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C19H12ClN5O4S/c1-10-15(16(24-29-10)13-7-2-3-8-14(13)20)17(26)21-19-23-22-18(30-19)11-5-4-6-12(9-11)25(27)28/h2-9H,1H3,(H,21,23,26)

InChI Key

HGBFBWJKJFZPAP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(S3)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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